N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Beschreibung
This compound is a benzothiazole-derived benzamide featuring a 6-fluoro substitution on the benzothiazole ring and a 3,5-dimethoxybenzamide moiety. The dimethylaminopropyl side chain is protonated as a hydrochloride salt, enhancing aqueous solubility.
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S.ClH/c1-24(2)8-5-9-25(21-23-18-7-6-15(22)12-19(18)29-21)20(26)14-10-16(27-3)13-17(11-14)28-4;/h6-7,10-13H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWRSSYWTDNSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H25ClFN3O3S
- Molecular Weight : 454.0 g/mol
- CAS Number : 1216897-11-8
The structural features include a dimethylamino group which enhances membrane permeability, a fluorinated benzothiazole moiety, and methoxy groups that may contribute to its solubility and bioactivity .
1. Antibacterial Activity
Research indicates that compounds with benzothiazole moieties exhibit significant antibacterial properties. Specifically, N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride has demonstrated effectiveness against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group is believed to enhance the compound's uptake into bacterial cells, thereby increasing its efficacy.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| Benzothiazole derivatives with varied substitutions | Various functional groups on benzothiazole | Diverse biological activities including anticancer |
2. Anticancer Activity
Benzothiazole derivatives are known for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar benzothiazole compounds can significantly inhibit the growth of A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells .
Case Study: Anticancer Efficacy
In a study involving a series of novel benzothiazole compounds, one derivative was found to promote apoptosis and arrest the cell cycle at concentrations as low as 1 µM. This suggests potential for further development in cancer therapies targeting specific receptors associated with tumor growth .
3. Anti-inflammatory Activity
Research has also indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound’s ability to modulate inflammatory cytokines such as IL-6 and TNF-α has been documented, highlighting its potential use in treating inflammatory diseases .
The biological activities of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride can be attributed to its structural components:
- Dimethylamino Group : Increases membrane permeability.
- Fluorinated Benzothiazole Moiety : Enhances interaction with biological targets.
- Methoxy Groups : Improve solubility and stability.
These features collectively contribute to the compound's pharmacological profile, making it a candidate for further research and development .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Patent Literature (EP3 348 550A1)
The European patent application (EP3 348 550A1) describes benzothiazole-2-yl acetamides with varying substituents:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
Key Differences:
| Feature | Target Compound | Patent Compounds (EP3 348 550A1) |
|---|---|---|
| Core Structure | Benzothiazole-linked benzamide | Benzothiazole-linked acetamide |
| Benzothiazole Subst. | 6-fluoro | 6-trifluoromethyl |
| Aromatic Subst. | 3,5-dimethoxybenzamide | Variably substituted phenylacetamide (e.g., 3-methoxy, trimethoxy) |
| Side Chain | Dimethylaminopropyl (hydrochloride salt) | None; simpler alkyl/aryl acetamide backbones |
Implications :
- The 3,5-dimethoxybenzamide moiety introduces electron-donating groups, which may alter electronic properties compared to patent analogs with ortho/meta-methoxy or trimethoxy substituents .
- The hydrochloride salt enhances solubility, a critical advantage over neutral analogs in pharmacokinetics .
Comparison with Pesticide-Related Benzamides (Pesticide Chemicals Glossary)
The glossary lists benzamide derivatives with pesticidal applications, such as:
- Flutolanil : N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide
- Cyprofuram : N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide
Key Differences:
Implications :
- The target compound’s benzothiazole core distinguishes it from pesticidal benzamides, which lack heterocyclic motifs. This structural divergence suggests divergent biological targets .
- The hydrophilic dimethylaminopropyl chain in the target compound contrasts with the hydrophobic substituents (e.g., trifluoromethyl) in pesticidal analogs, reflecting tailored design for human pharmacology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
